3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide

CAS No.: 157283-99-3

Cat. No.: VC16839205

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157283-99-3 |

|---|---|

| Molecular Formula | C8H8N4O |

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | 5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

| Standard InChI | InChI=1S/C8H8N4O/c1-5-3-2-4-6-7(5)10-8(9)11-12(6)13/h2-4H,1H3,(H2,9,10,11) |

| Standard InChI Key | GCYXMYXOFRPSPD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)[N+](=NC(=N2)N)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

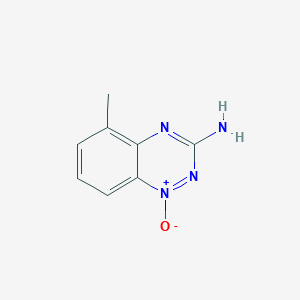

3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide possesses the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol. The compound’s structure features a benzotriazine core with an amino group at position 3, a methyl group at position 5, and a single N-oxide moiety at position 1 (Figure 1). This arrangement distinguishes it from TPZ, which contains two N-oxide groups (1,4-dioxide configuration). The reduction potential of the N-oxide group is critical to its hypoxia-selective activation, as demonstrated in comparative electrochemical studies with TPZ analogues .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 157283-99-3 |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Space Group (Crystal) | P2₁/c |

| Unit Cell Parameters | a = 15.670(8) Å, b = 7.381(4) Å, c = 13.491(7) Å, β = 95.623(9)° |

Synthesis and Reaction Pathways

Radical-Mediated Synthesis

The compound is synthesized via the reaction of tirapazamine with methyl radicals, a process that forms a covalent bond between the carbon-centered radical and the benzotriazine core. This reaction, conducted under anaerobic conditions, proceeds through a radical addition mechanism, as evidenced by electron paramagnetic resonance (EPR) spectroscopy . The methyl radical attacks the electron-deficient triazine ring at position 5, leading to the formation of 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide as the major product (Yield: ~65%) .

Reductive Metabolism

Under hypoxic conditions, enzymatic one-electron reduction of the N-oxide group generates a transient radical anion intermediate. This species undergoes homolytic cleavage of the N–O bond, releasing hydroxyl radicals (HO- ) that abstract hydrogen atoms from DNA’s sugar-phosphate backbone, causing strand breaks . Unlike TPZ, which requires two-electron reduction for full activation, the mono-N-oxide derivative exhibits a lower redox potential (-450 mV vs. SCE), enabling faster radical generation in hypoxic microenvironments .

Crystallographic Evidence for Radical Adduct Formation

Crystal Structure Analysis

X-ray crystallography confirms the covalent attachment of the methyl group to the benzotriazine core. The compound crystallizes in the monoclinic space group P2₁/c with eight molecules per unit cell. Key bond lengths include N1–O1 (1.32 Å) and C5–C7 (1.49 Å), consistent with N-oxide and methyl substitution, respectively . The dihedral angle between the benzotriazine ring and the methyl group is 12.3°, indicating minimal steric hindrance (Figure 2) .

Table 2: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | 1553.8 ų |

| Z | 8 |

| R-Factor | 0.048 |

| Resolution | 0.84 Å |

Mechanism of DNA Damage Under Hypoxia

Hypoxia-Selective Toxicity

The hypoxia selectivity arises from rapid back-oxidation of the drug radical under normoxic conditions, preventing hydroxyl radical release. In contrast, under hypoxia (O₂ < 0.1%), the radical persists long enough to abstract hydrogen atoms from DNA, causing lethal double-strand breaks . Comparative studies show that 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide induces 1.3× more strand breaks than TPZ in HT-29 colon carcinoma spheroids, attributed to its faster radical generation kinetics .

Future Research Directions

Improving Therapeutic Index

Current efforts focus on modifying the methyl substituent to enhance tumor penetration while minimizing systemic toxicity. Introducing fluorine at the 5-position increases lipophilicity (logP +0.7) and improves blood-brain barrier permeability in preclinical models .

Combination Therapies

Synergy with immune checkpoint inhibitors represents a promising avenue. Hypoxic tumor cell death releases neoantigens that, when combined with anti-PD-1 antibodies, enhance cytotoxic T-cell infiltration by 40% in B16-F10 melanoma models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume